4-Amino-2,5-dichlorophenol

Synthetic Methodology Process Chemistry Agrochemical Intermediate

Essential intermediate for Lufenuron and oxidation hair dyes. The 2,5-dichloro substitution pattern is structurally required for downstream activity; generic aminophenols are non-substitutable. Procurement ensures successful synthesis and regulatory compliance. Ideal for agrochemical and pharmaceutical manufacturing.

Molecular Formula C6H5Cl2NO
Molecular Weight 178.01 g/mol
CAS No. 50392-39-7
Cat. No. B1313016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2,5-dichlorophenol
CAS50392-39-7
Molecular FormulaC6H5Cl2NO
Molecular Weight178.01 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)O)Cl)N
InChIInChI=1S/C6H5Cl2NO/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2
InChIKeyRVLKXVCJBJCTCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2,5-dichlorophenol (CAS 50392-39-7) Procurement Guide: Key Intermediate for Agrochemicals, Dyes, and Pharmaceuticals


4-Amino-2,5-dichlorophenol (CAS 50392-39-7), also referred to as 2,5-dichloro-4-aminophenol, is a chlorinated aminophenol derivative that functions as a critical building block in industrial organic synthesis [1]. This compound presents as a bright yellow to pale yellow crystalline solid with a melting point range of 178–179 °C and limited aqueous solubility, but it demonstrates good solubility in common organic solvents such as alcohols, ethers, and acetic acid . Its molecular structure features an amino group and two chlorine atoms positioned on a phenolic ring, a configuration that imparts distinct reactivity and physicochemical properties that are essential for its established role as a key intermediate [2]. The primary industrial demand for this compound is driven by its use in the synthesis of the insect growth regulator Lufenuron, and it is also utilized as an intermediate in the production of oxidation hair dyes and various pharmaceutical agents [3].

Why 4-Amino-2,5-dichlorophenol Cannot Be Replaced by Other Aminophenol or Chlorophenol Analogs


Generic substitution with other aminophenols (e.g., 4-aminophenol) or chlorophenol analogs (e.g., 2,4-dichlorophenol) is not feasible due to the specific influence of chlorine substitution pattern and amino group position on critical performance parameters [1]. The presence of chlorine atoms at the 2 and 5 positions of the phenolic ring alters the compound's electronic properties and steric profile, directly affecting its reactivity in downstream syntheses and its biological profile [2]. Studies have demonstrated that the number and position of chloro substituents, in conjunction with the relative arrangement of the amino and hydroxyl groups, significantly influence nephrotoxic potential, highlighting that analogs cannot be interchanged without altering safety and efficacy profiles [3]. Furthermore, in oxidation hair dye applications, 2-substituted 4-aminophenol derivatives like 4-Amino-2,5-dichlorophenol were specifically developed as alternatives to p-aminophenol due to toxicological concerns, providing improved wash fastness and light stability [4]. Therefore, substituting this compound with a seemingly similar analog can lead to synthetic pathway failure, altered product performance, or a different toxicological outcome.

Quantitative Evidence Guide: Verifiable Differentiation of 4-Amino-2,5-dichlorophenol for Scientific Selection


Synthesis Yield Comparison: Optimized Bamberger Rearrangement Route for 4-Amino-2,5-dichlorophenol

In the synthesis of 4-Amino-2,5-dichlorophenol from 1,4-dichlorobenzene via nitration, catalytic reduction with hydrazine hydrate, and subsequent Bamberger rearrangement, the optimized process achieved a yield of 53.1% for the target compound [1]. The preceding step, reduction to 2,5-dichlorobenzene hydroxylamine, proceeded with a yield of 96.1% [1].

Synthetic Methodology Process Chemistry Agrochemical Intermediate

Nephrotoxicity Profile: Structure-Activity Relationship with 4-Amino-2,5-dichlorophenol vs. Other Aminophenols

A comparative in vitro study of aminophenol and aminochlorophenol-induced nephrotoxicity demonstrated that the number and position of chloro substituents, along with the relative positions of the amino and hydroxyl groups, are key determinants of nephrotoxic potential [1]. The study compared several analogs, including 4-aminophenol, 4-amino-2-chlorophenol, 4-amino-3-chlorophenol, 2-amino-4-chlorophenol, and 4-amino-2,6-dichlorophenol, among others [1]. While specific IC50 or LD50 values were not provided in the abstract, the findings explicitly state that the toxicity profile is not uniform across this compound class [1].

Toxicology Structure-Activity Relationship Safety Assessment

DPPH Radical Scavenging Activity: A Comparative Antioxidant Assessment

The antioxidant activity of 4-Amino-2,5-dichlorophenol was assessed in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, which is a standard method for evaluating free radical scavenging capacity [1]. The compound was evaluated as part of a broader structure-activity relationship (SAR) study of phenolic and anilinic compounds . The study concluded that in DPPH scavenging, phenolic compounds were generally more active than aniline compounds due to the lower bond dissociation energy of the O-H bond compared to the N-H bond .

Antioxidant Activity DPPH Assay Free Radical Scavenging

Predicted pKa and logP: Physicochemical Differentiation from Non-Chlorinated Analogs

The predicted acid dissociation constant (pKa) for 4-Amino-2,5-dichlorophenol is 7.81 ± 0.23 . Its calculated logP (partition coefficient) is 2.86 [1]. These values are distinct from the parent compound, 4-aminophenol, which has a higher pKa (approx. 10.3 for the phenolic OH) and a lower logP (approx. 0.04), due to the electron-withdrawing and lipophilic effects of the two chlorine substituents.

Physicochemical Properties pKa Lipophilicity ADME

Recommended Application Scenarios for 4-Amino-2,5-dichlorophenol Based on Evidence


Synthesis of Lufenuron and Related Benzoylurea Insecticides

This compound is the established and commercially preferred intermediate for the synthesis of Lufenuron (CAS 103055-07-8) . Lufenuron is a chitin synthesis inhibitor used as a veterinary medicine for flea control and as an agricultural insecticide . The specific 2,5-dichloro substitution pattern on the aminophenol core is a structural requirement for the biological activity of the final Lufenuron molecule, making 4-Amino-2,5-dichlorophenol an essential and non-substitutable starting material for this high-value product [6].

Primary Intermediate in Oxidative Hair Dye Formulations

4-Amino-2,5-dichlorophenol is utilized as a primary intermediate in oxidative hair coloring compositions . Patented formulations cite 2-substituted 4-aminophenol derivatives as providing good dye uptake by hair, color shades that are stable over time, good wash fastness, and resistance to light and shampooing . The compound was specifically developed as a safer and more effective alternative to p-aminophenol, which faced toxicological concerns .

Building Block for Pharmaceutical Research and Development

The compound serves as a versatile building block in medicinal chemistry, particularly for the development of anti-inflammatory agents and other therapeutic candidates . Its dichlorophenolic group provides lipophilicity, which can be beneficial for membrane permeability and target receptor interactions . The compound is also used as a reference standard or impurity marker in pharmaceutical analysis, such as for the drug Lenvatinib [6].

Catalyst in the Reduction of Aromatic Nitro Compounds

4-Amino-2,5-dichlorophenol has been reported for use as a catalyst in the reduction of aromatic nitro compounds to their corresponding aminophenols . This application leverages the compound's redox-active aminophenol core for catalytic processes, providing a niche use case beyond its role as a synthetic intermediate .

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